molecular formula C17H14N4O4S B2966820 N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896340-87-7

N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No.: B2966820
CAS No.: 896340-87-7
M. Wt: 370.38
InChI Key: RGGRQJWRONRATA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The process of synthesizing derivatives of triazine, such as N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, often involves complex reactions. For instance, Kametani, Okui, and Koizumi (1972) explored the synthesis of a 2-Methyl-4-sulfanilamido-s-triazine derivative, highlighting the intricate methods and unexpected products that can arise in such chemical syntheses (Kametani, Okui, & Koizumi, 1972).

  • Chemical Reactions and Derivatives

    The formation of various derivatives from compounds similar to this compound has been explored. For example, Khodairy (2005) reported on the synthesis of new fused 1,5-Benzodiazepines, providing insight into how such compounds can be manipulated to form different chemical structures (Khodairy, 2005).

Biological and Pharmacological Activities

  • Pharmacological Properties

    In the realm of pharmacology, the derivatives of triazines, similar to this compound, have been studied for various properties. For instance, Fahim and Ismael (2021) investigated the reactivity of certain sulfonamide derivatives, revealing their potential for in vitro antimalarial activity and providing insights into their pharmacological characteristics (Fahim & Ismael, 2021).

  • Antitumor Activity

    The potential antitumor activity of compounds related to this compound has also been a subject of research. Hu, Hou, Xie, and Huang (2008) synthesized asymmetric bis(s-triazole Schiff-base)s with functionalized side-chains and evaluated their antitumor activity, showcasing the medicinal potential of such compounds (Hu, Hou, Xie, & Huang, 2008).

Structural Analysis and Characterization

  • Molecular Structure Studies: The molecular structure and characterization of similar triazine derivatives have been the focus of various studies. Adhami, Nabilzadeh, Emmerling, Ghiasi, and Heravi (2012) performed a detailed study on the synthesis of thiadiazolobenzamide and its complexes, providing valuable information on the structural aspects of such compounds (Adhami et al., 2012).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-10-3-2-6-21-15(10)19-16(20-17(21)23)26-8-14(22)18-11-4-5-12-13(7-11)25-9-24-12/h2-7H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGRQJWRONRATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.